molecular formula C9H18N2O2S B1425235 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine CAS No. 914654-81-2

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No. B1425235
M. Wt: 218.32 g/mol
InChI Key: RGFXOCLTTSWPRW-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, attached to a tetrahydro-2H-thiopyran ring, which is a six-membered sulfur-containing ring .


Molecular Structure Analysis

The molecular structure of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine” is complex due to the presence of multiple ring structures and functional groups. The compound contains a piperazine ring and a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing one sulfur atom .

Scientific Research Applications

Therapeutic Potential and Drug Design

Piperazine derivatives have been recognized for their significant role in the rational design of drugs due to their versatility and presence in a multitude of well-known drugs with various therapeutic uses. These include applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the substitution pattern on the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resultant molecules, indicating their broad potential and flexibility as a building block in drug discovery for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's utility in the design and development of safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of piperazine-based anti-TB molecules has been elaborated, assisting medicinal chemists in addressing gaps and exploiting reported strategies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Diverse Pharmacological Profiles

Piperazine entities have been studied for their CNS activities and have been increasingly researched for several other activities, suggesting a successful emergence of this pharmacophore. The diversity of molecular designs bearing the piperazine entity furnishes a broad spectrum of pharmacological profiles, underscoring the compound's adaptability and efficacy in various therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

4-piperazin-1-ylthiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXOCLTTSWPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

Synthesis routes and methods

Procedure details

A suspension of 0.57 g (1.85 mmol) 1-benzyl-4-(1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-piperazine and 300 mg 10% Pd/C in 30 mL MeOH was hydrogenated at 50° C. and 50 psi hydrogen pressure for 10 h. The catalyst was removed by suction filtering and the filtrate was concentrated by evaporation i. vac. The product was reacted further without purification.
Name
1-benzyl-4-(1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-piperazine
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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